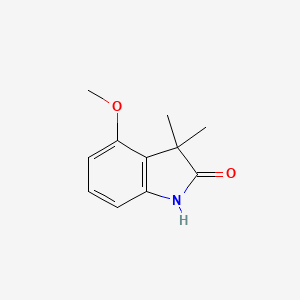

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

描述

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Structurally, it features a 2-indolinone core substituted with a methoxy group at position 4 and two methyl groups at position 3. This compound is utilized as a reagent standard in synthetic chemistry, underscoring its relevance in pharmaceutical and materials research .

属性

IUPAC Name |

4-methoxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-7(12-10(11)13)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMVHQUBMARWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2OC)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation

One of the prominent methods for synthesizing 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is through the Knoevenagel condensation reaction. This method typically involves:

- Reactants : Indolinones and aldehydes.

- Solvent : Methanol or a mixture of acetic acid and hydrochloric acid.

- Base : Piperidine is often used as a catalyst.

The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the desired compound. The efficiency of this method is notable, with yields reported between 70% to 90% depending on the specific conditions used.

Acylation Reactions

Acylation reactions have also been employed in the synthesis of this compound. Typically, this process involves:

- Starting Materials : Indoles or substituted indoles.

- Reagents : Acylating agents such as acetic anhydride or acid chlorides.

- Conditions : The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.

Comparative Analysis of Synthetic Methods

The following table summarizes the different preparation methods for this compound:

| Method | Reactants | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| Knoevenagel Condensation | Indolinones + Aldehydes | Methanol/Acetic Acid | Piperidine | 70 - 90 |

| Acylation | Indoles + Acylating Agents | Dichloromethane | Not required | Variable (50 - 80) |

Research Findings

Recent studies have highlighted various aspects of the synthesis and properties of this compound:

A study demonstrated that using different aldehydes could influence both yield and purity, with some combinations yielding nearly pure products after recrystallization.

Another research indicated that modifications in reaction conditions (temperature and solvent choice) could significantly affect the stereochemistry of the product, leading to different isomeric forms.

化学反应分析

Types of Reactions

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the indole ring.

科学研究应用

Synthesis of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

The compound can be synthesized through various methods involving the reaction of substituted indoles with appropriate aldehydes or ketones. The synthesis often involves cyclization reactions that yield the desired indole derivatives with specific functional groups that enhance their biological activity. For instance, the introduction of methoxy and dimethyl groups at strategic positions on the indole ring can significantly influence its pharmacological properties.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. A study evaluating substituted E-3-(3-indolylmethylene) derivatives found that certain compounds displayed significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, correlating with increased levels of p53 and its target genes such as p21 and Bax .

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Compound A | 0.03 | X | Y |

| Compound B | 5.37 | X | Y |

| Compound C | 0.45 | X | Y |

Melatonin Receptor Binding

Another area of interest is the binding affinity of these compounds to melatonin receptors (MT1 and MT2). A study indicated that modifications in the indole structure affected receptor binding activity significantly. Compounds containing heteroatoms showed varying degrees of affinity for these receptors, suggesting potential applications in sleep disorders and circadian rhythm regulation .

Cardiovascular Disorders

The affinity of certain indole derivatives for arginine-vasopressin V1b receptors suggests their potential use in treating cardiovascular conditions such as hypertension and stress-related disorders. The modulation of these receptors can influence vascular tone and fluid balance, making them suitable candidates for further pharmacological development .

Central Nervous System Effects

Due to their interaction with neurotransmitter receptors, these compounds may also have implications in treating anxiety, depression, and other central nervous system disorders. The ability to selectively target specific receptor subtypes could lead to more effective therapeutic strategies with fewer side effects .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound derivatives:

- A study conducted by researchers at a pharmaceutical institute evaluated the antitumor effects of synthesized indole derivatives against a panel of cancer cell lines using in vitro assays. The results indicated promising cytotoxic effects that warrant further investigation into their mechanisms .

- Another research group focused on the synthesis of new derivatives and their subsequent evaluation for melatonin receptor binding activity. Their findings highlighted the importance of structural modifications in enhancing receptor affinity .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against cancer cells |

| Melatonin Receptor Binding | Variability in binding affinity based on structure |

作用机制

The mechanism of action of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one can be contextualized by comparing it to analogs with variations in substituent type, position, or electronic properties. Below is a detailed analysis:

Table 1: Structural Comparison of Key Analogs

Key Comparative Insights

Positional Isomerism :

- The 4-methoxy and 5-methoxy isomers (Table 1) share identical molecular formulas but differ in substituent placement. Methoxy at C4 (target compound) directs electrophilic substitution to C6, while C5 substitution () may influence regioselectivity in reactions like nitration or halogenation .

Substituent Electronic Effects: Methoxy (-OCH₃): Acts as an electron-donating group via resonance, increasing electron density on the indole ring. This enhances nucleophilic character compared to the bromo analog . Bromo (-Br): As an electron-withdrawing group, bromine deactivates the ring, reducing reactivity toward electrophiles. This contrast highlights the tunability of indolinone derivatives for specific synthetic pathways .

Steric Considerations: All compounds in Table 1 retain 3,3-dimethyl groups, which impose steric hindrance.

Synthetic Accessibility: The target compound’s synthesis likely involves methoxylation of a preformed indolinone core, as suggested by analogous routes in . In contrast, brominated derivatives (e.g., ) require halogenation steps, which may involve harsher conditions or lower yields .

Physicochemical Properties: The methoxy group improves aqueous solubility compared to nonpolar analogs like 3,3-dimethylindolin-2-one (). Brominated derivatives, while heavier, may exhibit higher lipophilicity, impacting membrane permeability in drug design contexts .

生物活性

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is an indole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of indole derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy group at the fourth position and two methyl groups at the third position of the indole ring. Its chemical formula is , and it is classified as a 1,3-dihydro-indole-2-one derivative. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets:

- The compound can bind to multiple receptors and enzymes due to its structural features. It has been shown to influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

2. Anticancer Activity:

- Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit cell proliferation in MCF-7 breast cancer cells by inducing apoptosis and affecting cell cycle progression .

3. Antimicrobial Properties:

- The compound has demonstrated activity against bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various indole derivatives including this compound using protocols from the National Cancer Institute (NCI). The results indicated that certain derivatives significantly inhibited cell growth in MCF-7 cells and induced apoptosis through upregulation of p53 and its target genes such as p21 and Bax .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of related compounds against resistant strains like MRSA. The study revealed that specific derivatives exhibited low minimum inhibitory concentrations (MIC), demonstrating their potential as effective antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one, and how can purity be optimized?

- Methodology : A common approach involves cyclization of substituted indole precursors under acidic or basic conditions. For example, intermediates like 3-propylidene derivatives can be synthesized via condensation reactions using aldehydes, followed by methoxylation and dimethylation . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are recommended. Monitoring by TLC and HPLC ensures intermediate and final product homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methyl groups at C3) and indolinone backbone integrity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 220.12) and fragmentation patterns .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and methoxy groups (~1250 cm) confirm functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology : Use standardized assays such as:

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., prostate/breast carcinoma) with IC determination .

- Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Tubulin Polymerization Assays : Monitor inhibition via fluorescence-based microtubule assembly assays to identify potential mitotic disruptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this scaffold?

- Methodology :

- Substituent Variation : Introduce substituents at C4 (e.g., halides, aryl groups) and modify the benzylidene moiety to assess impact on cytotoxicity .

- Pharmacophore Modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with tubulin’s colchicine site) .

- Data Analysis : Correlate IC values with electronic (Hammett constants) or steric parameters (Taft indices) to derive SAR trends .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC across studies)?

- Methodology :

- Standardized Protocols : Adopt consistent cell lines (e.g., PC-3 for prostate cancer) and culture conditions (e.g., 48-hour exposure).

- Control Compounds : Include reference drugs (e.g., paclitaxel for tubulin inhibition) to validate assay sensitivity .

- Mechanistic Follow-Up : Confirm target engagement via Western blot (e.g., cyclin B1 for G2/M arrest) or co-crystallization studies .

Q. How can advanced analytical techniques elucidate degradation pathways or stability issues?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by LC-MS to identify degradants .

- X-ray Crystallography : Resolve crystal structures to assess conformational stability and potential oxidation sites .

- DFT Calculations : Predict reactive sites (e.g., methoxy group demethylation) using Gaussian software with B3LYP/6-31G** basis sets .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Prodrug Design : Introduce phosphate or acetate groups at the indolinone nitrogen for enhanced aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes and assess release kinetics via dialysis membranes .

- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue concentrations to calculate AUC and half-life .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of substituted derivatives?

- Solution :

- Optimize reaction conditions (e.g., microwave-assisted synthesis for faster cyclization).

- Use directing groups (e.g., Boc protection) to enhance regioselectivity during alkylation .

- Employ flow chemistry for improved heat/mass transfer in exothermic steps .

Q. What statistical methods validate biological data reproducibility?

- Solution :

- Perform triplicate experiments with ANOVA to assess inter-assay variability.

- Use Bland-Altman plots for agreement analysis between independent labs .

Tables

Table 1 : Representative Biological Data for this compound Derivatives

| Derivative Substitution | IC (μM) | Target | Assay Type | Reference |

|---|---|---|---|---|

| 6-Methoxy-benzylidene | 0.5–0.9 | Tubulin | MTT (PC-3) | |

| 4-Chloro-phenyl | 2.3 | DNA | Comet assay | |

| 3-Nitro-propylidene | >10 | N/A | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。